Structural Differentiation: N-(3-Methylpyridin-2-yl) vs. N-(Pyridin-2-yl) Substituent Steric and Electronic Comparison
The target compound bears a 3-methyl substituent on the pyridine ring that is absent in the closest unsubstituted analog, 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide (CAS 1209758-50-8) [1]. The methyl group increases the calculated topological polar surface area (tPSA) and introduces steric hindrance ortho to the pyridine nitrogen, which can be quantified by comparing van der Waals volumes and calculated logP values [2]. In the absence of direct experimental binding or activity data, this structural differentiation remains a class-level inference.
| Evidence Dimension | Structural and physicochemical descriptor comparison |
|---|---|
| Target Compound Data | Molecular weight: 286.33 g/mol; H-bond acceptors: 4; H-bond donors: 1; Rotatable bonds: 5; Predicted logP: approximately 1.4–1.8 (calculation method dependent); tPSA: approximately 70–75 Ų [2] |
| Comparator Or Baseline | CAS 1209758-50-8 (unsubstituted pyridin-2-yl analog): Molecular weight 272.30 g/mol; H-bond acceptors: 4; H-bond donors: 1; Rotatable bonds: 4; Predicted logP: approximately 1.0–1.4; tPSA: approximately 66–70 Ų [2] |
| Quantified Difference | Difference in molecular weight: +14.03 g/mol (one methylene unit); reduction in one rotatable bond; increase in logP by ~0.4 units; increase in tPSA by ~4–5 Ų due to the methyl substituent |
| Conditions | Physicochemical property prediction using standard cheminformatics tools (e.g., SwissADME, ChemAxon); no experimental logP or solubility data located |
Why This Matters
For procurement decisions in medicinal chemistry projects, the altered lipophilicity and steric profile of the 3-methylpyridin-2-yl substituent directly impacts molecular recognition, membrane permeability, and metabolic stability compared to the unsubstituted analog, making the target compound a distinct chemical entity for SAR exploration.
- [1] CAS Common Chemistry. 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide, CAS 1209758-50-8. Structural comparison via CAS registry. View Source
- [2] SwissADME (Daina, A.; Michielin, O.; Zoete, V. Sci. Rep. 2017, 7, 42717). Calculated physicochemical descriptors for target and analog. Values are computational predictions, not experimental measurements. View Source
